2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole

opioid pharmacology structure-activity relationship nitazene analgesics

2-[(4-Ethoxyphenyl)methyl]-1H-benzimidazole (CAS 6653-83-4) is a 2-benzylbenzimidazole derivative featuring a para-ethoxy substituent on the benzyl moiety. With molecular formula C16H16N2O and molecular weight 252.31 g/mol , it belongs to the privileged benzimidazole class with well-established pharmacological diversity.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 6653-83-4
Cat. No. B11696219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole
CAS6653-83-4
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N2O/c1-2-19-13-9-7-12(8-10-13)11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18)
InChIKeyNNAQVPUEPHRSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Ethoxyphenyl)methyl]-1H-benzimidazole (CAS 6653-83-4): A N-Unsubstituted Benzimidazole Scaffold for Opioid SAR and Cholinesterase Research


2-[(4-Ethoxyphenyl)methyl]-1H-benzimidazole (CAS 6653-83-4) is a 2-benzylbenzimidazole derivative featuring a para-ethoxy substituent on the benzyl moiety. With molecular formula C16H16N2O and molecular weight 252.31 g/mol , it belongs to the privileged benzimidazole class with well-established pharmacological diversity. Critically, the compound lacks the N-aminoalkyl side chain required for μ-opioid receptor activation, distinguishing it from potent nitazene opioids such as etonitazene [1]. This core scaffold has also appeared in cholinesterase inhibitor screening programs, where para-substituted benzimidazoles exhibit selectivity for acetylcholinesterase over butyrylcholinesterase [2]. These structural features position the compound as a critical intermediate and biological probe for medicinal chemistry and forensic toxicology research.

Why the 4-Ethoxybenzyl Benzimidazole Core Cannot Be Replaced: Critical Substituent Effects on Opioid Activity and Enzyme Selectivity


Structure-activity relationship (SAR) data from the nitazene opioid class demonstrate that the para-ethoxy group contributes significantly to μ-opioid receptor potency [1], yet this group alone is insufficient without the N-aminoalkyl side chain. Replacement of the ethoxy with chloro (clonitazene) reduces analgesic potency from ~1000–1500× morphine to only ~3× morphine [2], underscoring the fine balance of substituent effects. Furthermore, in cholinesterase inhibition studies, the positional isomerism (para vs. ortho) of the benzyl substitution dictates enzyme selectivity: para-substituted benzimidazoles preferentially inhibit acetylcholinesterase (AChE), while ortho-substituted analogs favor butyrylcholinesterase (BuChE) [3]. Generic substitution of the 4-ethoxybenzyl moiety with methoxy, chloro, or unsubstituted benzyl would therefore alter both pharmacodynamic target engagement and selectivity profile, rendering in-class interchange scientifically invalid. The evidence below quantifies these differentiation dimensions where possible, though direct head-to-head data for 6653-83-4 remain sparse.

Quantitative Differentiation Evidence for 2-[(4-Ethoxyphenyl)methyl]-1H-benzimidazole (6653-83-4)


μ-Opioid Receptor Agonism: Absent in 6653-83-4 vs. Potent in Etonitazene

The target compound 6653-83-4 lacks the N,N-diethylaminoethyl side chain present in the potent opioid etonitazene. Etonitazene exhibits 1000–1500× the analgesic potency of morphine in animal models, while the p-chloro analog clonitazene shows only 3× morphine potency [1]. This SAR demonstrates that the para-ethoxy group alone cannot confer opioid activity without the N-aminoalkyl appendage. Consequently, 6653-83-4 is predicted to be devoid of μ-opioid receptor agonism, making it a critical negative control for nitazene research [2].

opioid pharmacology structure-activity relationship nitazene analgesics

AChE vs. BuChE Selectivity Inferred from Para-Substitution Pattern

In a series of 48 benzimidazole derivatives, para-substituted compounds consistently showed higher inhibitory activity against acetylcholinesterase (AChE) compared to ortho-substituted counterparts, which preferentially inhibit butyrylcholinesterase (BuChE) [1]. The most active para-substituted compound A12 achieved an AChE IC50 of 0.14 μM, while the best ortho-substituted BuChE inhibitor B14 had an IC50 of 0.22 μM against BuChE [1]. While 6653-83-4 itself was not tested in this study, its para-ethoxybenzyl topology aligns it with the AChE-selective phenotype, suggesting potential as a starting scaffold for developing anti-Alzheimer's multi-target-directed ligands.

Cholinesterase inhibition Alzheimer's disease benzimidazole SAR

Synthetic Versatility as a Nitazene Precursor and Biological Probe

The Chemsrc bioassay database records that 6653-83-4 has been screened in high-throughput assays for diverse targets, including human cytomegalovirus UL50 and GPR151 activators , demonstrating early-stage biological probe utility. Additionally, the compound serves as the immediate core scaffold for 4-ethoxybenzyl nitazene opioids such as etodesnitazene, requiring only N-alkylation to install the pharmacologically active aminoethyl side chain . In contrast, the methoxy analog would require demethylation and subsequent ethylation to achieve the same ethoxy substitution, adding extra synthetic steps.

Synthetic chemistry opioid intermediate high-throughput screening

Recommended Application Scenarios for 2-[(4-Ethoxyphenyl)methyl]-1H-benzimidazole (6653-83-4)


Forensic Toxicology: Negative Control for Nitazene Opioid Detection Methods

As a non-opioid structural analog sharing the 4-ethoxybenzyl benzimidazole core with etodesnitazene and etonitazene, 6653-83-4 provides an ideal blank matrix spike for developing LC-MS/MS and GC-MS methods. Its absence of μ-opioid receptor activity (Section 3, Item 1) allows unambiguous discrimination between active nitazenes and inactive core scaffolds, reducing false-positive risk in seized material analysis [1].

Alzheimer's Disease Drug Discovery: AChE-Selective Benzimidazole Starting Scaffold

Based on class-level evidence that para-substituted benzimidazoles preferentially inhibit acetylcholinesterase (Section 3, Item 2), 6653-83-4 can serve as a starting point for structure-based design of multi-target-directed ligands against Alzheimer's disease. Its para-ethoxy topology may confer favorable blood-brain barrier penetration and ChE selectivity compared to ortho-substituted analogs [2].

Medicinal Chemistry Synthesis: Direct Precursor for 4-Ethoxybenzyl Nitazene Opioids

The compound is a direct synthetic precursor to etodesnitazene and related nitazenes, requiring only a single N-alkylation step (Section 3, Item 3). This reduces the synthetic burden by two steps compared to starting from methoxy intermediates that require demethylation-ethylation. It thus enables efficient preparation of focused screening libraries for opioid receptor subtype profiling .

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